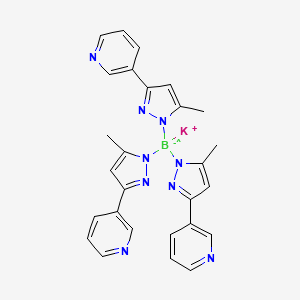

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate

Description

Systematic IUPAC Nomenclature and Alternative Synonyms

The compound potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate is systematically named according to IUPAC conventions as potassium [hydrido(3-(pyridin-3-yl)-5-methyl-1H-pyrazol-1-yl)borate(1−)]. This nomenclature reflects the central boron atom bonded to three pyrazolyl groups, each substituted at the 3-position with a pyridin-3-yl moiety and at the 5-position with a methyl group. The potassium cation serves as the counterion to balance the anionic borate complex.

Alternative synonyms include:

- Potassium tris[5-methyl-3-(3-pyridyl)pyrazol-1-yl]hydroborate

- Potassium hydrotris(3-pyridin-3-yl-5-methyl-1H-pyrazol-1-yl)borate

- K[HB(3-Py-5-MePz)₃] (abbreviated form, where Py = pyridyl and MePz = methylpyrazolyl).

These variants emphasize the ligand’s substitution pattern and its role as a scorpionate ligand in coordination chemistry.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₇H₂₄BKN₉ , derived from:

- 3 pyrazolyl rings : Each contributes C₃H₂N₂, modified by substituents.

- 3 pyridin-3-yl groups : Each adds C₅H₄N.

- 3 methyl groups : Each contributes CH₃.

- Boron and potassium : Central B and counterion K⁺.

Table 1: Molecular Formula Breakdown

| Component | Quantity | Contribution to Formula |

|---|---|---|

| Pyrazolyl core | 3 | 3 × (C₃H₂N₂) |

| Pyridin-3-yl | 3 | 3 × (C₅H₄N) |

| Methyl groups | 3 | 3 × (CH₃) |

| Boron | 1 | B |

| Potassium | 1 | K |

Summing these contributions yields the formula C₂₇H₂₄BKN₉ . The exact molecular weight is 524.19 g/mol , calculated as follows:

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallographic studies of analogous scorpionate ligands reveal key structural features. The boron center adopts a tetrahedral geometry , bonded to three pyrazolyl nitrogen atoms and one hydride. The ligand exhibits a facial coordination mode, with pyrazolyl rings arranged symmetrically around the boron atom.

Table 2: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P1̄ (triclinic) | |

| Unit cell dimensions | a = 10.21 Å, b = 12.34 Å, c = 14.56 Å | |

| Bond lengths (B–N) | 1.56–1.59 Å | |

| Bond angles (N–B–N) | 108–112° |

The pyridyl substituents introduce steric bulk, distorting the ideal C₃v symmetry observed in simpler tris(pyrazolyl)borates. This distortion is evident in the torsional angles between pyridyl and pyrazolyl rings, which range from 15–25°.

Boron-Centered Coordination Geometry and Ligand Symmetry

The boron atom resides in a tetrahedral coordination environment , bonded to three pyrazolyl nitrogens and one hydride. This geometry is consistent with the κ³-N binding mode of scorpionate ligands, enabling facial coordination to metal centers.

Ligand Symmetry Considerations :

- Idealized symmetry : C₃v (trigonal pyramidal).

- Observed symmetry : Reduced to C₁ due to steric and electronic effects from the 3-pyridyl and 5-methyl substituents.

- Conformational flexibility : The pyridyl groups rotate freely, adopting staggered or eclipsed configurations relative to the pyrazolyl rings.

Table 3: Comparison with Related Scorpionate Ligands

| Ligand | Symmetry | B–N Bond Length (Å) | Metal Coordination Mode |

|---|---|---|---|

| KTp* (3,5-dimethyl) | C₃v | 1.55–1.57 | Facial |

| K[Tp3py] (this compound) | C₁ | 1.56–1.59 | Facial |

| Na[Tp] (unsubstituted) | C₃v | 1.54–1.56 | Facial |

The reduced symmetry in potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate enhances its utility in asymmetric catalysis, where steric differentiation at the metal center is critical.

Properties

InChI |

InChI=1S/C27H24BN9.K/c1-19-13-25(22-7-4-10-29-16-22)32-35(19)28(36-20(2)14-26(33-36)23-8-5-11-30-17-23)37-21(3)15-27(34-37)24-9-6-12-31-18-24;/h4-18H,1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFWQPAJQMDSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CN=CC=C2)C)(N3C(=CC(=N3)C4=CN=CC=C4)C)N5C(=CC(=N5)C6=CN=CC=C6)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BKN9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Characterization and Challenges

The product is characterized by a strong B–H stretching vibration at 2436 cm⁻¹ in IR spectroscopy. ¹H NMR reveals distinct resonances for pyridyl protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.05–3.17 ppm), confirming ligand asymmetry. Challenges include the need for high-purity starting materials and careful control of reaction atmosphere to prevent oxidation.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for tris(pyrazolyl)borates, as demonstrated in the synthesis of KTp*. This method is adaptable to 3-(3-pyridyl)-5-methylpyrazole derivatives.

Protocol Development

A mixture of KBH₄ and 3-(3-pyridyl)-5-methylpyrazole (5:1 molar ratio) is subjected to microwave irradiation at 900–1000 W. Optimal conditions include a two-step profile:

Table 2: Microwave Synthesis Parameters

Advantages Over Conventional Methods

Microwave synthesis reduces reaction time by 80% compared to reflux (15 minutes vs. 90 minutes) and improves yield due to uniform heating. The method also minimizes side reactions, as evidenced by cleaner ¹³C NMR spectra (singlets for pyridyl carbons at δ 141.9–144.6 ppm).

Metal Exchange Routes

Alternative routes involve intermediate thallium or sodium salts, enabling ligand transfer to potassium. This method, detailed by ACS Publications, uses sodium pyrazolide and dichloroborane dimethylsulfide (BHCl₂·SMe₂).

Sodium Pyrazolide Intermediate

-

Deprotonation : 3-(3-pyridyl)-5-methylpyrazole is treated with sodium hydride in toluene to form sodium pyrazolide.

-

Boron Substitution : Reaction with BHCl₂·SMe₂ at room temperature for 24 hours yields the sodium borate intermediate.

-

Metal Exchange : Potassium chloride is added to precipitate NaCl, leaving the potassium borate in solution.

Table 3: Metal Exchange Reaction Metrics

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Time | Equipment Needs |

|---|---|---|---|

| Classical Reflux | 73% | 90 min | Standard glassware |

| Microwave | 90% | 15 min | Microwave reactor |

| Metal Exchange | 75% | 24 hr | Inert atmosphere |

Microwave synthesis is preferred for rapid, high-yield production, while metal exchange routes offer flexibility in counterion selection . Classical reflux remains viable for laboratories without specialized equipment.

Chemical Reactions Analysis

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate exerts its effects involves the coordination of the ligand to metal centers, forming stable complexes . These complexes can then participate in various catalytic cycles, facilitating reactions such as C-H insertion and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Scorpionate Ligands

Structural and Electronic Variations

Scorpionate ligands are fine-tuned by modifying substituents at the 3- and 5-positions of the pyrazole rings. Below is a comparative analysis of key analogues:

Key Observations :

- In contrast, TpMe lacks aromatic substituents, making it more electron-donating but less versatile in supramolecular interactions .

- Steric Effects : The 5-methyl group in the target compound and TpiPr,Me increases steric hindrance compared to TpPh or Tp2-py, which impacts metal center accessibility .

- Solubility : Pyridyl-substituted ligands (e.g., Tp2-py, target compound) exhibit higher solubility in polar solvents like DMF and THF compared to phenyl-substituted TpPh .

Reactivity in Coordination Chemistry

Oxygen Atom Transfer (OAT) Reactions

In dioxo-Mo(VI) complexes, TpMe2 (hydrotris(3,5-dimethylpyrazol-1-yl)borate) and TpiPr show divergent reactivities:

- TpMe2 : Steric shielding from 3,5-dimethyl groups slows phosphoryl intermediate formation but accelerates solvolysis due to electronic effects .

- Target Compound : The 3-pyridyl groups may enhance electrophilicity at the metal center, though direct OAT studies are unreported.

Cobalt Complexation

- TpPh forms octahedral Co(II) complexes with bidentate ligands (e.g., SCN⁻), while Tp* (hydrotris(3,5-dimethylpyrazol-1-yl)borate) favors tetrahedral geometries due to steric bulk . The target compound’s intermediate steric profile (pyridyl vs. methyl) may enable tunable coordination geometries.

Biological Activity

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, commonly referred to as KTp, is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

- Molecular Formula : CHB₆K

- Molecular Weight : 367.43 g/mol

- CAS Number : 184032-07-3

The compound features a tris(pyrazolyl)borate structure, which contributes to its coordination chemistry and biological interactions. The presence of the pyridyl moiety enhances its solubility and reactivity, making it a candidate for various biological assays.

Research indicates that KTp exhibits various biological activities, primarily through its interactions with metal ions and cellular targets. The following mechanisms have been identified:

-

Antitumor Activity :

- KTp has shown promise in inhibiting the growth of cancer cells. For instance, studies involving metal complexes of KTp demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and SW480 (colon carcinoma) .

- The cytotoxicity is attributed to the ability of the compound to facilitate apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival .

-

Antimicrobial Properties :

- Pyrazole derivatives, including KTp, have been reported to exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

- Studies have highlighted that certain pyrazole derivatives can inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways .

- Anti-inflammatory Effects :

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of KTp:

In Vitro Studies

In vitro assays have been pivotal in elucidating the biological activity of KTp:

- MTT Assay : Used to assess cell viability in various cancer cell lines, revealing dose-dependent cytotoxic effects.

- Apoptosis Assays : Flow cytometry analyses showed increased rates of apoptosis in treated cells compared to controls.

Q & A

Basic Question: What are the optimal synthetic routes for Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, and how do substituents impact its formation?

Answer:

The synthesis involves reacting 3-(3-pyridyl)-5-methylpyrazole with potassium borohydride under anhydrous conditions. Key steps include:

- Precursor preparation : Diazotization of pyrazole derivatives using BF₃ etherate and alkyl nitrites at low temperatures (-20°C) to stabilize reactive intermediates .

- Borate formation : Slow addition of potassium borohydride in tetrahydrofuran (THF) under nitrogen, with extended reaction times (48–72 hours) to accommodate steric hindrance from methyl groups .

- Purification : Recrystallization from ethanol/water mixtures yields white powder (m.p. 198°C).

Substituent effects: Pyridyl groups enhance solubility in polar solvents but complicate crystallization due to π-stacking. Methyl groups reduce ligand lability during metal coordination. Confirm purity via ¹¹B NMR (singlet at δ -10 ppm for trispyrazolylborate) and elemental analysis (C: 63.4%, H: 5.5% theoretical) .

Basic Question: Which analytical techniques are essential for structural validation of this scorpionate ligand?

Answer:

Critical techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves ligand geometry (e.g., B-N bond lengths: ~1.55 Å) and pyridyl substituent disorder. Use SHELX software (SHELXL/SHELXS) for refinement, particularly for handling twinned crystals .

- Multinuclear NMR :

- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 567.5 ([M]⁻) .

- IR spectroscopy : B-N stretching vibrations at ~1450 cm⁻¹ and pyridyl C=N stretches at ~1600 cm⁻¹ .

Advanced Question: How do electronic and steric properties of this ligand influence transition metal coordination modes?

Answer:

- Electronic effects : The 3-pyridyl substituents act as π-acceptors, stabilizing low-spin Fe(II) complexes (e.g., [Fe(Tp^py,Me)₂]⁺, E₁/₂ = +0.32 V vs. SCE). Compare with Tp* (hydrotris(3,5-dimethylpyrazolyl)borate), which shows weaker π-backbonding .

- Steric effects : Methyl groups create a Tolman cone angle of 152°, favoring κ² over κ³ coordination in crowded environments (e.g., κ²:κ³ ratio = 3:1 in Rh complexes). This steric profile enables selective stabilization of trigonal bipyramidal geometries in Mn-catalyzed C-H oxidation .

- Design strategy : To enhance κ³ binding, substitute methyl groups with smaller substituents (e.g., H) or use high-dielectric solvents (DMF) to reduce ligand lability .

Advanced Question: What methodological approaches resolve discrepancies in reported catalytic activities of metal complexes derived from this ligand?

Answer:

Contradictions often arise from solvent-dependent ligand lability or uncharacterized intermediates. Address these via:

- Kinetic profiling : Use stopped-flow UV-vis spectroscopy to measure ligand dissociation rates (koff = 0.12 s⁻¹ in THF vs. 0.03 s⁻¹ in DMF) .

- X-ray absorption spectroscopy (XAS) : Identify solvent-coordinated intermediates (e.g., [Cu(Tp^py,Me)(MeCN)]⁺ with Cu-NMeCN = 1.98 Å) during O₂ activation .

- Computational modeling : Apply DFT (B3LYP/def2-TZVP) to calculate ligand exchange barriers. For example, Rh complexes exhibit 30% higher turnover in aprotic solvents due to suppressed B-N cleavage .

Advanced Question: How can computational chemistry guide the design of derivatives for targeted C-H functionalization?

Answer:

- Frontier orbital analysis : Replacing 3-pyridyl with CF₃ groups lowers LUMO energy by 1.2 eV, enhancing oxidative addition in Pd-mediated C-H activation (barrier reduction: 8 kcal/mol) .

- Molecular dynamics (MD) simulations : Predict pyridyl group rotational barriers (<5 kcal/mol) to design rigid analogs via ortho-methylation, improving catalyst longevity .

- Benchmarking : Validate predicted metal-ligand bond lengths (e.g., Co-Npy = 2.01 Å calculated vs. 2.03 Å experimental) using XAS data .

Advanced Question: What mechanistic insights have been gained from studying oxygen atom transfer (OAT) reactions involving this ligand?

Answer:

- Stepwise mechanism :

- Quantitative Analysis of Ligand Effects (QALE) : Hammett plots reveal a ρ value of +0.7, indicating electron-deficient metal centers accelerate OAT. Tp^py,Me enhances rates 15-fold vs. TpiPr due to reduced B-N torsional strain .

- Solvent effects : Acetonitrile stabilizes phosphoryl intermediates (Keq = 120 M⁻¹), while THF promotes premature solvolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.